1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154154 | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-04-1 | |
| Record name | Win 57273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Core Quinoline Skeleton Construction
The foundational step involves synthesizing the quinoline backbone with appropriate substituents. A common strategy employs cyclocondensation reactions between fluorinated anthranilic acid derivatives and β-keto esters. For example, 3,4,5,6-tetrafluoroanthranilic acid is acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid , which is subsequently converted to its acid chloride using oxalyl chloride . This intermediate reacts with diethyl ethoxymethylenemalonate in dichloromethane to yield a β-keto ester, which undergoes thermal cyclization to form the quinolone core .
Key challenges include regioselectivity in fluorination and steric effects from substituents. The use of potassium t-butoxide facilitates ring closure at elevated temperatures (50°C), producing intermediates such as 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .
Cyclopropanation at Position 1
Introducing the cyclopropyl group at position 1 is achieved via nucleophilic substitution. Cyclopropylamine reacts with intermediates bearing a leaving group (e.g., ethyl ester) under basic conditions. For instance, treating ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclopropylamine in t-butanol at reflux replaces the ethyl group with cyclopropyl . The reaction is catalyzed by triethylorthoformate and acetic anhydride , which activate the amine for substitution .
This step typically achieves high yields (>95%) when conducted in anhydrous solvents like acetonitrile, with purification via precipitation in cold water .
Fluorination at Position 6
Fluorine is introduced either through direct electrophilic fluorination or via fluorinated building blocks. A preferred method involves starting with 5-fluoroisatin , which is hydrolyzed to 2-amino-5-fluorophenyl glyoxylic acid . Cyclocondensation with benzoyl asetanilides in boiling DMF installs the fluorine atom at position 6 while forming the quinoline ring . Alternatively, hydrogen fluoride-pyridine complexes can fluorinate intermediates at later stages, though this requires specialized equipment .
Substitution at Position 7: Introducing 2,6-Dimethylpyridin-4-yl
The 2,6-dimethylpyridin-4-yl group is incorporated via nucleophilic aromatic substitution or cross-coupling. A two-step process is described in the literature:
-
Chlorination : The quinoline intermediate is chlorinated at position 7 using phosphorus oxychloride to form 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
-
Amination : The chlorine atom is displaced by 4-amino-2,6-dimethylpyridine in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This reaction proceeds in acetonitrile at 80°C, yielding the target pyridinyl derivative .
Notably, DMAP enhances reaction efficiency by forming a zwitterionic intermediate with the quinolone, facilitating nucleophilic attack .
Carboxylic Acid Functionalization at Position 3
The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using hydrochloric acid (4N) under reflux . Alternatively, boron-di(propionyloxy)-anhydride intermediates are hydrolyzed in aqueous conditions to yield the free acid . Yields for this step exceed 85% when conducted in acetic acid at 100°C for 4 hours .
Purification and Characterization
Final purification involves recrystallization from dimethylformamide-methanol mixtures , yielding crystalline products with decomposition points above 250°C . Analytical characterization includes:
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | Cyclopropylamine, t-butanol, KOtBu | 97.7 | 99 |
| Pyridinyl Substitution | 4-Amino-2,6-dimethylpyridine, DMAP, MeCN | 60 | 95 |
| Carboxylic Acid Hydrolysis | 4N HCl, reflux | 85.8 | 98 |
Challenges and Optimization Strategies
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
WIN 57273 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.
Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux agents antimicrobiens.
Médecine : Il est utilisé dans le développement de nouveaux traitements pour les infections bactériennes, en particulier celles causées par des agents pathogènes gram-positifs.
Industrie : Il est utilisé dans la production de revêtements et de matériaux antimicrobiens
Mécanisme d'action
WIN 57273 exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles à la réplication et à la transcription de l'ADN bactérien. Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, entraînant finalement la mort des cellules bactériennes. Les cibles moléculaires et les voies impliquées dans ce mécanisme sont essentielles pour l'activité antimicrobienne du composé.
Applications De Recherche Scientifique
WIN 57273 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: It is used in the development of new treatments for bacterial infections, particularly those caused by gram-positive pathogens.
Industry: It is used in the production of antimicrobial coatings and materials
Mécanisme D'action
WIN 57273 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antimicrobial activity.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Key structural analogs and their modifications:
Physicochemical Properties
Critical Analysis of Substituent Effects
- Cyclopropyl Group : Essential for DNA gyrase binding; replacing it with ethyl (e.g., ND-12 in ) reduces potency by 4-fold .
- Fluorine at C6: Critical for bactericidal activity; removal (e.g., in non-fluoro analogs) abolishes activity .
- 2,6-Dimethylpyridin-4-yl vs. Piperazinyl : The pyridine moiety enhances solubility and reduces cation-mediated efflux in resistant strains compared to piperazine derivatives .
Activité Biologique
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as WIN 57273, is a synthetic fluoroquinolone antibiotic that has shown promising biological activity against various bacterial pathogens. This compound is part of a larger class of quinolone derivatives known for their antibacterial properties, particularly against Gram-positive bacteria.
- IUPAC Name : 1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Molecular Formula : C20H17FN2O3
- Molecular Weight : 352.36 g/mol
WIN 57273 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria; their inhibition leads to the disruption of these processes, ultimately resulting in bacterial cell death .
Antibacterial Activity
WIN 57273 has demonstrated significant in vitro activity against a variety of bacterial strains:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.44 to 34.02 μM against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.44 |
| Escherichia coli | 0.8 |
Anti-Tubercular Activity
In addition to its antibacterial properties, WIN 57273 has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The compound exhibited MIC values ranging from 7.32 to 136.10 μM , indicating potential effectiveness against tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines, including the MCF-7 breast cancer cell line. The compound's anticancer effects were measured using the MTT assay, which indicated that certain derivatives of quinolone compounds show significant cytotoxicity compared to standard treatments like Doxorubicin .
Study on Antibacterial Activity
A study focused on synthesizing various analogues of WIN 57273 revealed that many derivatives displayed enhanced antibacterial activity compared to earlier fluoroquinolones like ciprofloxacin and ofloxacin. The structural modifications in these analogues were crucial for improving their efficacy against resistant bacterial strains .
Comparative Analysis with Other Fluoroquinolones
When compared to other fluoroquinolone antibiotics such as sparfloxacin and fleroxacin, WIN 57273 showed superior activity against Gram-positive pathogens, making it a candidate for further development in treating infections caused by resistant bacteria .
Q & A
Q. What are the optimal synthetic routes for synthesizing enantiomerically pure forms of this compound?
The synthesis involves a multi-step process utilizing chiral amines and protecting groups to avoid racemic mixtures. For example, describes a method where tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is reacted with ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the presence of triethylamine. This step ensures enantiomeric purity by leveraging stereospecific intermediates. The final product is obtained via cyclization and Boc-deprotection, yielding 83% of the target compound with confirmed purity via NMR (Fig. 4, ).
Q. How is structural characterization performed for intermediates and the final compound?
Structural elucidation relies on NMR spectroscopy (e.g., Fig. 4 in for intermediates) and single-crystal X-ray diffraction (e.g., for lattice parameters and conformation analysis). For example, X-ray data in confirmed triclinic crystal symmetry (space group P1) with unit cell dimensions a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å, critical for validating molecular geometry .
Q. What analytical methods ensure purity and identity during synthesis?
High-performance liquid chromatography (HPLC) and mass spectrometry are standard for assessing purity. highlights pharmacopeial testing protocols, including pH (5.1–5.7), osmolality (260–330 mOsmol/kg), and sterility, to meet regulatory standards for pharmaceutical intermediates .
Advanced Research Questions
Q. How does the substitution pattern (e.g., cyclopropyl, dimethylpyridinyl) influence antibacterial activity?
Structure-activity relationship (SAR) studies in and 13 indicate that the cyclopropyl group enhances membrane permeability, while the 2,6-dimethylpyridin-4-yl moiety improves binding to bacterial DNA gyrase. Fluoroquinolone derivatives with these substituents show broad-spectrum activity against Gram-positive/-negative bacteria and Mycoplasma spp. . Comparative studies with analogs lacking the dimethylpyridine group (e.g., ) demonstrate reduced potency, confirming its role in target affinity .
Q. What strategies resolve low yields in the cyclization step of quinolone derivatives?
Low yields often arise from side reactions during cyclization. addresses this by using triethyl orthoformate in acetic anhydride to stabilize reactive intermediates, achieving an 83% yield. Additionally, alkaline conditions (e.g., KOH/EtOH) promote efficient ring closure while minimizing byproduct formation .
Q. How are contradictory spectral data for intermediates resolved?
Contradictions in NMR or mass spectra (e.g., unexpected peaks in , Fig. 3) are resolved via 2D NMR techniques (COSY, HSQC) and isotopic labeling . For example, deuterated solvents can distinguish exchangeable protons, while X-ray crystallography ( ) provides unambiguous confirmation of stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
